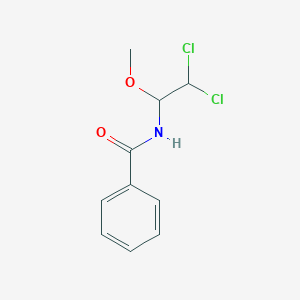

N-(2,2-dichloro-1-methoxyethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

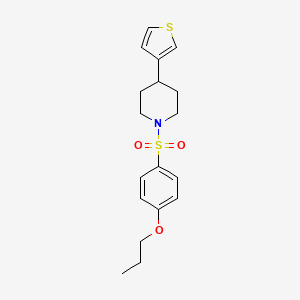

N-(2,2-dichloro-1-methoxyethyl)benzamide is a chemical compound that belongs to the group of benzamides. It has a linear formula of C10H11Cl2NO2 and a molecular weight of 248.111 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of N-(2,2-dichloro-1-methoxyethyl)benzamide is represented by the linear formula C10H11Cl2NO2 . The molecular weight of this compound is 248.111 .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2,2-dichloro-1-methoxyethyl)benzamide include a molecular weight of 248.111 and a linear formula of C10H11Cl2NO2 .Aplicaciones Científicas De Investigación

Synthesis and Neuroleptic Activity

Research by Iwanami et al. (1981) focused on the synthesis of benzamides, including compounds related to N-(2,2-dichloro-1-methoxyethyl)benzamide, for potential neuroleptic (antipsychotic) applications. The study found a correlation between structure and activity in these compounds, suggesting their potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).

Anticonvulsant Activity

Mussoi et al. (1996) synthesized a series of benzamides, including N-(2,2-dichloro-1-methoxyethyl)benzamide derivatives, to evaluate their anticonvulsant activity. Some analogues were found to be either equipotent with or more potent than phenytoin, a commonly used anticonvulsant (Mussoi et al., 1996).

Role in Heterocyclic Chemistry

The study by Guirado et al. (2002) reported efficient procedures for synthesizing N-(1-alkylamino-2,2-dichloroethyl)benzamides and related compounds, highlighting their importance as intermediates for accessing new heterocyclic series. This research underscores the compound's utility in developing novel chemical structures (Guirado et al., 2002).

Supramolecular Chemistry

Lightfoot et al. (1999) explored the structure of N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, a molecule related to N-(2,2-dichloro-1-methoxyethyl)benzamide. Their work demonstrated novel organizational motifs in supramolecular chemistry, suggesting potential applications in the design of new materials (Lightfoot et al., 1999).

Gastrointestinal Prokinetic Activity

Sakaguchi et al. (1992) synthesized derivatives of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide, structurally related to N-(2,2-dichloro-1-methoxyethyl)benzamide. They investigated these compounds for gastrointestinal prokinetic and antiemetic activities, contributing to the development of new therapeutic agents for gastrointestinal disorders (Sakaguchi et al., 1992).

Corrosion Inhibition Studies

Mishra et al. (2018) conducted studies on N-Phenyl-benzamide derivatives for the acidic corrosion inhibition of mild steel. This research highlights the potential industrial applications of benzamides, including those structurally related to N-(2,2-dichloro-1-methoxyethyl)benzamide, in protecting metals from corrosion (Mishra et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

N-(2,2-dichloro-1-methoxyethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-15-10(8(11)12)13-9(14)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGOULNTYPFWOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(Cl)Cl)NC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dichloro-1-methoxyethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluorosulfonyloxy-5-[3-(methoxymethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2360530.png)

![2-(isobutylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360534.png)

![1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2360538.png)

![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2360541.png)

![2-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360549.png)

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2360550.png)

![1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360551.png)

![Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride](/img/no-structure.png)